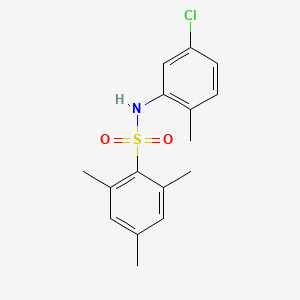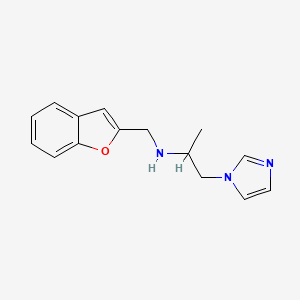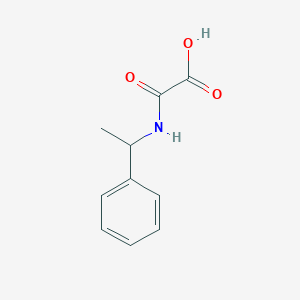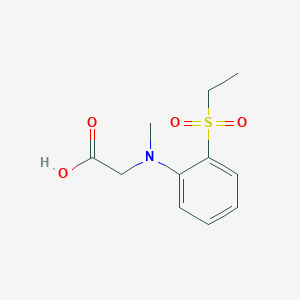![molecular formula C14H21N3O3 B7542193 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid, also known as DEET, is a synthetic chemical commonly used as an insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its ability to repel a variety of insects, including mosquitoes, ticks, and biting flies.
Mécanisme D'action
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is not fully understood, but it is believed to work by interfering with the ability of insects to detect human hosts. This compound may also interfere with the ability of insects to locate food sources and may act as a repellent by producing an unpleasant odor or taste.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to affect the function of certain neurotransmitters in the brain. It has also been shown to have some toxic effects in animals, although these effects are generally only observed at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a variety of experimental settings. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for careful handling.
Orientations Futures
There are a number of potential future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. One area of interest is the development of new insect repellents that are more effective and less toxic than this compound. Another area of interest is the use of this compound in medicine, particularly in the treatment of parasitic infections and other diseases. Additionally, there is ongoing research into the mechanism of action of this compound and its potential effects on human health.
Méthodes De Synthèse
The synthesis of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid involves the reaction of 3-methylpyridine with diethylamine to form 3-(diethylamino)-2-methylpyridine, which is then reacted with chloroformic acid to form this compound. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful handling due to the toxicity of some of the reagents involved.
Applications De Recherche Scientifique
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a variety of insects. It has also been studied for its potential use in other areas, such as agriculture and medicine. For example, this compound has been used to repel pests from crops and to protect livestock from insect-borne diseases. In medicine, this compound has been studied for its potential use in treating parasitic infections and other diseases.
Propriétés
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-17(5-2)9-8-15-13(18)12-7-6-11(14(19)20)10(3)16-12/h6-7H,4-5,8-9H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJGHFSPRPSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=C(C=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)


![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)



